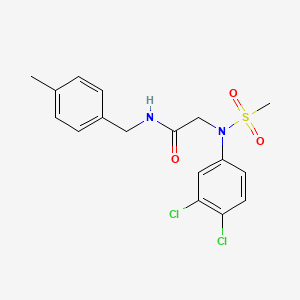![molecular formula C16H22N2OS B4955611 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that regulates cellular metabolism and energy balance. A-769662 has been found to have potential therapeutic applications in the treatment of metabolic disorders and cancer.
作用機序
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change that allows AMPK to be phosphorylated and activated by upstream kinases. Once activated, AMPK phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
生化学的および生理学的効果
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also increases mitochondrial biogenesis and reduces inflammation in animal models of obesity and type 2 diabetes. In addition, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is a small molecule activator that can be easily synthesized and administered to cells or animals. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also has limitations. It has been found to have off-target effects on other enzymes, which can complicate its interpretation in experiments. In addition, its effects may be cell-type specific, and more research is needed to fully understand its therapeutic potential.
将来の方向性
There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and more research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide and its effects on other enzymes and signaling pathways.
合成法
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with thioamide and acryloyl chloride. The resulting intermediate is then reacted with propanoic acid to produce N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide.
科学的研究の応用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to activate AMPK in various cell types and tissues, leading to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-2-14(19)18-15-17-13(9-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,2-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXGZAIGIPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)
